molecular formula C22H26N2O4 B10964754 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B10964754
M. Wt: 382.5 g/mol
InChI Key: IUWVTCOZIMYRAD-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, a piperazine ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety is synthesized through the condensation of catechol with formaldehyde, followed by cyclization.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole intermediate with piperazine under controlled conditions.

    Final Coupling Reaction: The methoxyphenyl group is attached through a coupling reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
  • 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Uniqueness

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C22H26N2O4/c1-26-19-6-2-17(3-7-19)5-9-22(25)24-12-10-23(11-13-24)15-18-4-8-20-21(14-18)28-16-27-20/h2-4,6-8,14H,5,9-13,15-16H2,1H3

InChI Key

IUWVTCOZIMYRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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